4-(5-Aminopyridin-3-yl)benzonitrile
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Overview
Description
4-(5-Aminopyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . This compound features a benzonitrile group attached to a pyridine ring, which is further substituted with an amino group at the 5-position. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzonitriles, including 4-(5-Aminopyridin-3-yl)benzonitrile, typically involves the conversion of the corresponding benzoic acids to their nitrile counterparts. One common method involves the conversion of benzoic acid to its chloride, followed by the formation of an amide, which is then dehydrated using thionyl chloride in benzene or toluene . Another method involves heating the acid with an arylsulphonamide and phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-(5-Aminopyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Aminopyridin-3-yl)benzonitrile is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Additionally, it is used in the development of new materials and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 4-(5-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(5-Aminopyridin-2-yl)benzonitrile: Similar structure but with the amino group at the 2-position.
4-(3-Aminopyridin-5-yl)benzonitrile: Another structural isomer with the amino group at the 3-position.
Uniqueness
4-(5-Aminopyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in research for developing new chemical entities and studying their properties .
Properties
IUPAC Name |
4-(5-aminopyridin-3-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-6-9-1-3-10(4-2-9)11-5-12(14)8-15-7-11/h1-5,7-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAHDAHNVKDUHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735556 |
Source
|
Record name | 4-(5-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246350-47-9 |
Source
|
Record name | 4-(5-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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